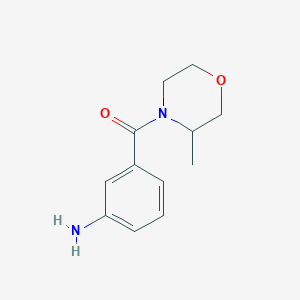

3-(3-Methylmorpholine-4-carbonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of aniline derivatives can be achieved through various methods. For instance, the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate suggests that carbonylation reactions are a viable pathway for introducing carbonyl groups into aniline derivatives . This could potentially be applied to the synthesis of 3-(3-Methylmorpholine-4-carbonyl)aniline by adapting the reaction conditions and reagents to incorporate the morpholine group.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be significantly affected by the introduction of substituents. For example, the study of hydrogen-bonded dimers in aniline derivatives shows that the orientation of substituted amino groups can influence the overall conformation and intermolecular interactions of the molecules . This suggests that the morpholine carbonyl group in 3-(3-Methylmorpholine-4-carbonyl)aniline would likely impact its molecular conformation and potential for hydrogen bonding.

Chemical Reactions Analysis

Aniline and its derivatives undergo various chemical reactions. The photoisomerization and photodissociation study of aniline indicates that aniline can isomerize and dissociate under certain conditions, which could be relevant for understanding the reactivity of 3-(3-Methylmorpholine-4-carbonyl)aniline under light exposure . Additionally, the reaction of aniline derivatives with diiron nonacarbonyl leading to cyclometalation and methyl migration provides insight into the complex organometallic chemistry that aniline derivatives can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and the nature of their substituents. The C13 nuclear magnetic resonance (NMR) spectroscopy study of aniline and its methyl derivatives reveals how substituents can affect the electronic environment and charge distribution within the molecule . This information is crucial for predicting the reactivity and physical properties of 3-(3-Methylmorpholine-4-carbonyl)aniline.

Aplicaciones Científicas De Investigación

Environmental Pollution Management

Research on graphitic carbon nitride (g-C3N4), synthesized from urea, shows its potential as a sorbent for removing Pb(II) and aniline from aqueous solutions. The study highlights the material's ability for preconcentration of these pollutants in water, pointing to the importance of aniline derivatives in environmental cleanup efforts (Hu et al., 2015).

Biochemical Degradation

Delftia sp. AN3, a bacterium, has shown capacity for degrading aniline, using it as a sole carbon, nitrogen, and energy source. This highlights aniline derivatives' roles in bioremediation, where microorganisms break down pollutants like aniline, potentially related to the metabolism of compounds like 3-(3-Methylmorpholine-4-carbonyl)aniline (Liu et al., 2002).

Material Science

A study on Aloe Vera leaves waste-based activated carbon used for the sorption of aniline showcases the use of biowaste for creating materials capable of pollutant removal. This research not only emphasizes sustainability but also the role of aniline derivatives in designing effective sorbents for toxic substances (Khaniabadi et al., 2016).

Electrochemical Applications

The electropolymerization of aniline in ionic liquids for the functionalization of single-walled carbon nanotubes (SWNTs) demonstrates aniline derivatives' utility in modifying nanomaterials for advanced applications, including organic photovoltaics (Wei et al., 2007).

Propiedades

IUPAC Name |

(3-aminophenyl)-(3-methylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-16-6-5-14(9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQGEDINLTKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2525394.png)

![(4-Methylpiperazin-1-yl)-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methanone](/img/structure/B2525396.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)

![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)

![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)

![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)

![3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2525413.png)

![benzofuran-2-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2525414.png)